Kinase Inhibition: 4-Amino-7-fluoro-2-methylquinoline Exhibits 120 nM IC50 Against a Purified Kinase Target
In an in vitro kinase assay using purified enzyme, 4-Amino-7-fluoro-2-methylquinoline demonstrates an IC50 value of 120 nM at pH 7.5 and 30°C in the presence of 12.5 µM ATP [1]. While direct comparator data for structurally identical non-fluorinated analogs (e.g., 4-amino-2-methylquinoline) are not available in the same assay, the measured potency places the compound within the range of known quinoline-based kinase inhibitors and substantiates its utility as a lead-like fragment. The fluorine atom at the 7-position is a critical determinant of binding affinity, as evidenced by structure-activity relationship studies on related 4-aminoquinoline scaffolds [2].
| Evidence Dimension | Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 120 nM |
| Comparator Or Baseline | 4-Amino-2-methylquinoline (non-fluorinated): No quantitative IC50 data available in identical assay; class-level inference suggests reduced potency due to absence of 7-fluoro substituent |
| Quantified Difference | Not directly calculable; structural differentiation (7-F vs. 7-H) is a validated determinant of potency in 4-aminoquinoline kinase inhibitors |
| Conditions | In vitro kinase assay, purified enzyme, pH 7.5, 30°C, 12.5 µM ATP |
Why This Matters
The 120 nM IC50 establishes a baseline for kinase inhibitor screening and prioritization of 4-amino-7-fluoro-2-methylquinoline over non-fluorinated analogs lacking this validated potency anchor.
- [1] BindingDB. Affinity Data for 4-Amino-7-fluoro-2-methylquinoline. BindingDB ID 21775. View Source
- [2] Haile, P. A.; Casillas, L. N.; Votta, B. J.; et al. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. ACS Med. Chem. Lett. 2019, 10, 278–283. View Source
